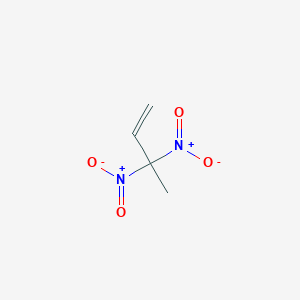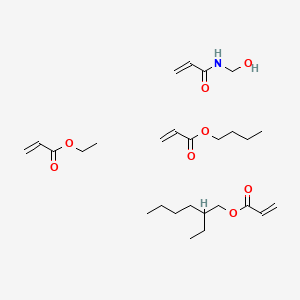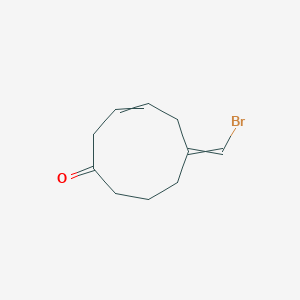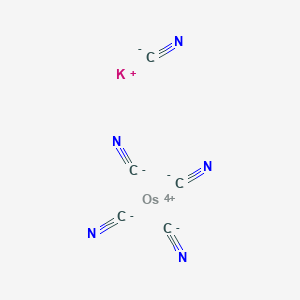
Osmium(4+) potassium cyanide (1/1/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osmium(4+) potassium cyanide (1/1/5) is a coordination compound that features osmium in the +4 oxidation state, coordinated with potassium and cyanide ions. This compound is part of the platinum group metals and is known for its unique chemical properties and applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of osmium(4+) potassium cyanide (1/1/5) typically involves the reaction of osmium tetroxide with potassium cyanide under controlled conditions. The reaction is carried out in an aqueous medium, where osmium tetroxide is reduced, and cyanide ions coordinate with the osmium center. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of osmium compounds often involves the extraction of osmium from platinum ores, followed by purification and chemical reactions to obtain specific osmium complexes. The production of osmium(4+) potassium cyanide (1/1/5) would follow similar steps, with additional purification stages to ensure the removal of impurities and the stabilization of the compound.
Chemical Reactions Analysis
Types of Reactions
Osmium(4+) potassium cyanide (1/1/5) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, such as osmium(2+).
Substitution: Cyanide ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving osmium(4+) potassium cyanide (1/1/5) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield osmium tetroxide, while reduction reactions may produce osmium(2+) complexes.
Scientific Research Applications
Osmium(4+) potassium cyanide (1/1/5) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as dihydroxylation of alkenes.
Biology: Employed in electron microscopy for staining biological samples due to its ability to bind to lipids.
Medicine: Investigated for potential anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of fine chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of osmium(4+) potassium cyanide (1/1/5) involves its ability to coordinate with various ligands and undergo redox reactions. In biological systems, it can interact with cellular components, such as proteins and nucleic acids, leading to specific biochemical effects. The compound’s ability to form stable complexes with cyanide ions also plays a crucial role in its reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
Osmium tetroxide (OsO4): A widely used oxidizing agent in organic synthesis and biological staining.
Potassium osmate (K2OsO2(OH)4): Another osmium compound used in catalysis and material science.
Osmium(III) chloride (OsCl3): Used in various chemical reactions and as a precursor to other osmium complexes.
Uniqueness
Osmium(4+) potassium cyanide (1/1/5) is unique due to its specific coordination environment and the presence of cyanide ligands, which impart distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
38192-69-7 |
|---|---|
Molecular Formula |
C5KN5Os |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
potassium;osmium(4+);pentacyanide |
InChI |
InChI=1S/5CN.K.Os/c5*1-2;;/q5*-1;+1;+4 |
InChI Key |
BWOQOQFSLPWEIS-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Os+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



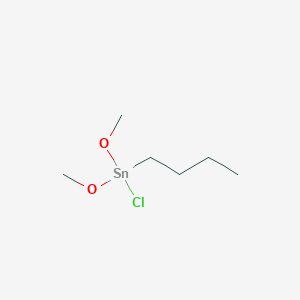
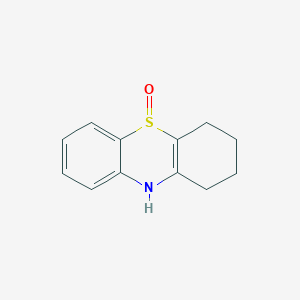
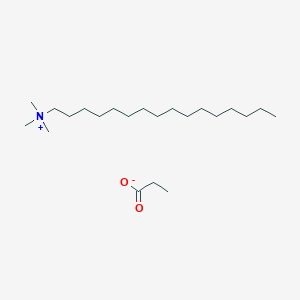

![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
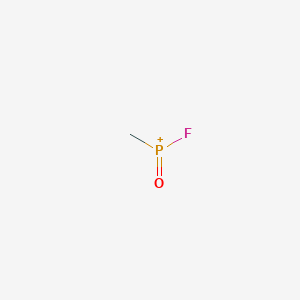

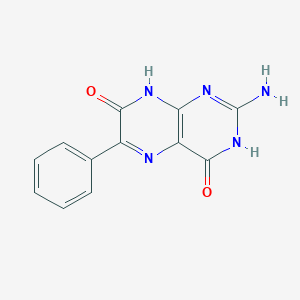
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)

